3-(difluoro(pyridin-2-yl)methyl)-1H-1,2,4-triazol-5-amine
Overview
Description
3-(difluoro(pyridin-2-yl)methyl)-1H-1,2,4-triazol-5-amine is a heterocyclic compound that features a triazole ring substituted with a difluoromethyl group attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(difluoro(pyridin-2-yl)methyl)-1H-1,2,4-triazol-5-amine typically involves the following steps:
Formation of the pyridine ring: The pyridine ring can be synthesized through various methods, including the reaction of appropriate precursors with fluorinating agents.
Introduction of the difluoromethyl group: The difluoromethyl group is introduced via electrophilic fluorination of the corresponding pyridinylmethyl precursor using reagents such as N-fluorobenzenesulfonimide.
Formation of the triazole ring: The triazole ring is formed by cyclization reactions involving appropriate azide and alkyne precursors under suitable conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-(difluoro(pyridin-2-yl)methyl)-1H-1,2,4-triazol-5-amine can undergo various types of chemical reactions, including:
Substitution reactions: The difluoromethyl group can participate in nucleophilic substitution reactions.
Oxidation and reduction reactions: The compound can be oxidized or reduced under appropriate conditions to form various derivatives.
Cyclization reactions: The triazole ring can participate in further cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include:
N-fluorobenzenesulfonimide: for fluorination.
Sodium azide: and for triazole formation.
Oxidizing agents: such as potassium permanganate for oxidation reactions.
Reducing agents: such as lithium aluminum hydride for reduction reactions.
Major Products Formed
The major products formed from these reactions include various fluorinated pyridine derivatives and triazole-containing compounds, which can have significant biological and chemical properties .
Scientific Research Applications
3-(difluoro(pyridin-2-yl)methyl)-1H-1,2,4-triazol-5-amine has several scientific research applications:
Medicinal Chemistry: This compound is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: The compound’s unique electronic properties make it a candidate for use in the development of advanced materials, such as organic semiconductors.
Biological Research: It is used in studies to understand the interaction of fluorinated compounds with biological systems, which can lead to the development of new therapeutic agents.
Mechanism of Action
The mechanism by which 3-(difluoro(pyridin-2-yl)methyl)-1H-1,2,4-triazol-5-amine exerts its effects involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, while the triazole ring can participate in hydrogen bonding and other interactions that stabilize the compound within its target site .
Comparison with Similar Compounds
Similar Compounds
Difluoro(pyridinyl)methylphosphonates: These compounds share the difluoromethyl-pyridine structure but differ in their functional groups, leading to different biological activities.
Fluorinated pyridines: These compounds have similar fluorine substitution patterns but may lack the triazole ring, affecting their chemical reactivity and applications.
Uniqueness
3-(difluoro(pyridin-2-yl)methyl)-1H-1,2,4-triazol-5-amine is unique due to the combination of its difluoromethyl group and triazole ring, which confer distinct electronic and steric properties. This makes it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
5-[difluoro(pyridin-2-yl)methyl]-1H-1,2,4-triazol-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F2N5/c9-8(10,5-3-1-2-4-12-5)6-13-7(11)15-14-6/h1-4H,(H3,11,13,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDFPGWPCEKEDAJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(C2=NC(=NN2)N)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F2N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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